2-(2-Bromo-6-nitrophenyl)acetaldehyde is a synthetic organic compound characterized by its distinctive molecular structure, which includes a bromo and a nitro group attached to a phenyl ring. With a molecular weight of 290.12 g/mol, it appears as yellow crystalline solids. The compound's melting point ranges from 150 to 154 °C, while its boiling point is between 310 and 312 °C. These physical properties, along with its functional groups, contribute to its reactivity and potential applications in various fields of research.
Research indicates that 2-(2-Bromo-6-nitrophenyl)acetaldehyde exhibits notable biological activities, including:
The synthesis of 2-(2-Bromo-6-nitrophenyl)acetaldehyde typically involves several steps:
2-(2-Bromo-6-nitrophenyl)acetaldehyde has several applications in scientific research:
Several compounds share structural similarities with 2-(2-Bromo-6-nitrophenyl)acetaldehyde, each exhibiting unique properties. Here are some comparable compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Bromo-4-nitrophenol | Bromo and nitro groups on phenolic ring | Used as an intermediate in dye synthesis |
4-Nitrobenzaldehyde | Nitro group on benzaldehyde | Known for its use in organic synthesis |
3-Bromo-5-nitroaniline | Bromo and nitro groups on aniline structure | Exhibits different reactivity patterns compared to BNPA |
3-Nitrobenzaldehyde | Nitro group on benzaldehyde | Commonly used in pharmaceuticals |
The uniqueness of 2-(2-Bromo-6-nitrophenyl)acetaldehyde lies in its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds.